molecular formula C9H14O4 B13568405 rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid

Cat. No.: B13568405
M. Wt: 186.20 g/mol
InChI Key: BPGFTVZXNNULMU-DGUCWDHESA-N
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Description

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid: is a complex organic compound characterized by its unique hexahydrocyclopenta[d][1,3]dioxole structure

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

(3aR,6aS)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylic acid

InChI

InChI=1S/C9H14O4/c1-9(2)12-6-3-5(8(10)11)4-7(6)13-9/h5-7H,3-4H2,1-2H3,(H,10,11)/t5?,6-,7+

InChI Key

BPGFTVZXNNULMU-DGUCWDHESA-N

Isomeric SMILES

CC1(O[C@@H]2CC(C[C@@H]2O1)C(=O)O)C

Canonical SMILES

CC1(OC2CC(CC2O1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing robust and efficient oxidizing agents to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using strong oxidizing agents.

    Reduction: Reduction to corresponding alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid stands out due to its unique hexahydrocyclopenta[d][1,3]dioxole structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid is a bicyclic compound that has garnered attention for its unique structural features and potential biological activities. With a molecular formula of C9H14O4 and a molecular weight of approximately 186.2051 g/mol, this compound exhibits chirality due to its stereocenters, which may influence its interactions with biological targets.

Chemical Structure

The compound features a cyclopentane ring fused with a dioxole moiety, contributing to its distinctive reactivity and biological profile. The stereochemical configuration is crucial for understanding its biological activity.

Biological Activity Overview

Research indicates that rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid exhibits various biological activities. Its structural characteristics suggest potential interactions with biological targets that may lead to pharmacological effects. Notable areas of activity include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties.
  • Anti-inflammatory Effects : The compound's structure hints at possible anti-inflammatory activities.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities are ongoing.

Understanding the mechanisms by which this compound exerts its biological effects is critical. Current research focuses on:

  • Binding Affinity Studies : These studies aim to elucidate how the compound interacts with specific receptors or enzymes.
  • Cellular Pathway Analysis : Investigations into the signaling pathways affected by the compound could reveal its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid. Here are some findings:

  • Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in certain pathogens.
  • Anti-inflammatory Potential : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in cultured immune cells.
  • Neuroprotective Studies : Research involving neuronal cell lines showed that the compound could protect against oxidative stress-induced damage.

Comparative Analysis

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
(3aR,5S,6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)Similar bicyclic structurePotential anti-inflammatory
1-OctanolLinear chain with alcohol groupUsed in flavoring and fragrances
2-Hexen-1-olUnsaturated alcoholFlavoring agent with antimicrobial properties

The unique stereochemistry and bicyclic nature of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylic acid set it apart from these compounds and may confer distinct biological activities not observed in others.

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